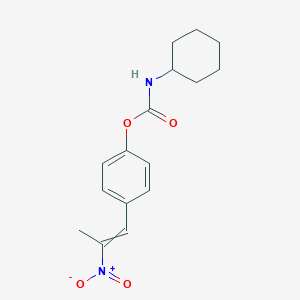![molecular formula C19H26N2O2 B14597955 Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate CAS No. 61097-03-8](/img/structure/B14597955.png)
Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate: is a chemical compound with a complex structure that includes a cyano group, an octyl ester, and a methyl(phenyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate typically involves a multi-step process. One common method is the reaction of octyl cyanoacetate with methyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The cyano group and the ester group can participate in various chemical reactions, while the methyl(phenyl)amino group can interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, resulting in the observed effects.
Vergleich Mit ähnlichen Verbindungen
Octyl cyanoacrylate: Known for its use in medical adhesives.
Methyl 3-(3-methylphenyl)prop-2-enoate: Used in organic synthesis as a building block.
Octyl 2-cyano-3,3-diphenylprop-2-enoate: Another ester with similar structural features.
Uniqueness: Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61097-03-8 |
|---|---|
Molekularformel |
C19H26N2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
octyl 2-cyano-3-(N-methylanilino)prop-2-enoate |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-23-19(22)17(15-20)16-21(2)18-12-9-8-10-13-18/h8-10,12-13,16H,3-7,11,14H2,1-2H3 |
InChI-Schlüssel |
MEIWRLAQQSGWKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(=CN(C)C1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


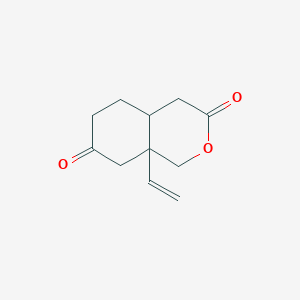

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
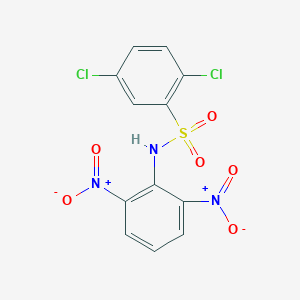
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
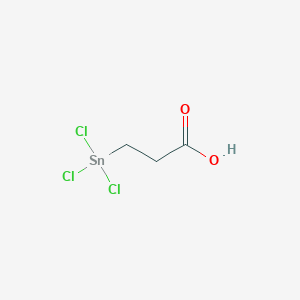
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

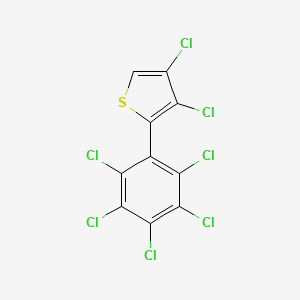
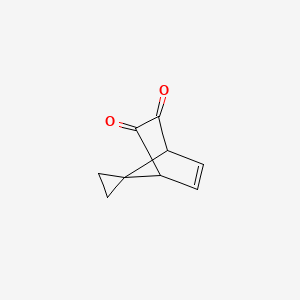
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
